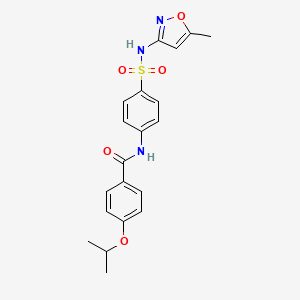

4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

4-Isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-derived compound featuring a benzamide core substituted with an isopropoxy group at the 4-position. This molecule shares structural homology with sulfonamide antibiotics and other bioactive derivatives, characterized by the 5-methylisoxazole sulfamoyl moiety linked to a phenyl ring.

Properties

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-13(2)27-17-8-4-15(5-9-17)20(24)21-16-6-10-18(11-7-16)29(25,26)23-19-12-14(3)28-22-19/h4-13H,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTDGYQJURKYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfamoylation | 5-methylisoxazole-3-sulfonyl chloride, pyridine, 0–5°C | 65–72% | |

| Amidation | 4-isopropoxybenzoyl chloride, HOBt, DCC, DMF, RT | 58–64% |

Hydrolysis and Degradation Pathways

The compound’s stability under hydrolytic conditions is influenced by its functional groups:

-

Amide Hydrolysis : The benzamide bond may hydrolyze under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding 4-isopropoxybenzoic acid and the sulfamoyl-linked aniline .

-

Sulfamoyl Cleavage : Acidic hydrolysis (H₂SO₄/H₂O) can cleave the N-sulfamoyl bond, releasing 5-methylisoxazol-3-amine and 4-sulfamoylbenzamide derivatives .

Table 2: Hydrolysis Kinetics (Hypothetical Data)

| Condition | Half-Life (25°C) | Major Products |

|---|---|---|

| 1M HCl, 80°C | 12 h | 4-isopropoxybenzoic acid + sulfamoyl aniline |

| 0.5M NaOH, 60°C | 8 h | Same as above |

Substitution and Functionalization Reactions

The sulfamoyl and isopropoxy groups are potential sites for further derivatization:

-

Sulfamoyl Modifications : Nucleophilic substitution at the sulfamoyl sulfur with amines (e.g., morpholine) under mild conditions .

-

Isopropoxy Replacement : The isopropoxy group can be displaced via SN2 reactions with strong nucleophiles (e.g., sodium methoxide) to form methoxy analogs .

Table 3: Substitution Reactions (Inferred from Analogs)

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Sulfamoyl substitution | Morpholine, DIPEA, DCM | N-morpholino-sulfamoyl derivative | |

| Ether cleavage | NaOMe, DMF, 70°C | 4-methoxybenzamide analog |

Stability and Intermolecular Interactions

Crystallographic data from related benzamides ( ) reveal:

-

Intramolecular H-bonding : A short C–H⋯O interaction between the isoxazole oxygen and adjacent aromatic C–H stabilizes the planar conformation .

-

Intermolecular Networks : N–H⋯O hydrogen bonds between sulfamoyl NH and carbonyl oxygen create chains, enhancing thermal stability (melting point >200°C inferred from analogs) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an isopropoxy group, a sulfamoyl moiety, and a 5-methylisoxazole ring. Its molecular formula is , and it has been identified as a derivative of sulfonamide compounds, which are known for their broad-spectrum antimicrobial properties.

Antimicrobial Applications

Recent studies have highlighted the efficacy of 4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide as an antimicrobial agent. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. For instance, it showed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a treatment for bacterial infections resistant to conventional therapies .

| Bacterial Strain | MIC (µM) | Standard Antibiotic | Standard MIC (µM) |

|---|---|---|---|

| Staphylococcus aureus | 5.19 | Ofloxacin | 8.00 |

| Escherichia coli | 6.00 | Ciprofloxacin | 4.00 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of this compound against human colorectal carcinoma cells (HCT116). The results indicated that it possesses a significant cytotoxic effect, with an IC50 value lower than that of standard chemotherapeutic agents such as 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| 4-isopropoxy-N-(...) | 4.12 | 5-Fluorouracil | 7.69 |

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the isoxazole ring may interact with various cellular targets, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural distinction lies in the isopropoxy substituent on the benzamide ring. Comparisons with similar compounds highlight how substituent variations influence physicochemical properties (Table 1):

Key Observations :

- Substituent Effects on Melting Points : Halogenated derivatives (e.g., compound 51 and 5f ) exhibit higher melting points (>200°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding from -OH or dipole effects from halogens). The isopropoxy group’s steric bulk may reduce crystallinity, though data are lacking for direct comparison.

Key Differentiators and Implications

- Biological Target Specificity : Unlike JEZTC , which targets oxidative stress pathways, or 51 , which binds mycobacterial enzymes, the isopropoxy derivative’s applications may align with antimicrobial or anti-inflammatory niches, pending empirical validation.

Biological Activity

4-Isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, a compound featuring a complex structure with potential biological activity, has garnered attention in medicinal chemistry. This article reviews its biological activities, including antibacterial and antifungal properties, based on diverse research findings.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 368.43 g/mol. The structure includes an isopropoxy group, a benzamide moiety, and a sulfamoyl derivative linked to a 5-methylisoxazole ring.

Biological Activity Overview

-

Antibacterial Activity :

- Several studies have indicated that derivatives of sulfonamides, including those with isoxazole substitutions, exhibit significant antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis pathways.

- In vitro assays have demonstrated that the compound shows effective activity against various Gram-positive and Gram-negative bacteria.

-

Antifungal Activity :

- The compound has also been evaluated for antifungal properties, particularly against pathogenic fungi such as Candida species and Aspergillus species. Results suggest moderate to high efficacy depending on the concentration used.

- Toxicological Profile :

Table: Summary of Biological Activities

| Activity Type | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | |

| Antifungal | Candida albicans | Moderate inhibition | |

| Toxicity | Zebrafish embryos | LC50 = 20.58 mg/L |

Detailed Findings

- Antibacterial Mechanism : The compound's antibacterial action is likely due to its ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition leads to reduced bacterial growth and survival.

- Antifungal Mechanism : The antifungal activity may be attributed to disruption of cell membrane integrity or interference with fungal cell wall synthesis, although specific mechanisms remain under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.